Cas no 572881-38-0 (Acetamide, 2-chloro-N-[2-chloro-4-(trifluoromethyl)phenyl]-)
![Acetamide, 2-chloro-N-[2-chloro-4-(trifluoromethyl)phenyl]- structure](https://ja.kuujia.com/scimg/cas/572881-38-0x500.png)
Acetamide, 2-chloro-N-[2-chloro-4-(trifluoromethyl)phenyl]- 化学的及び物理的性質
名前と識別子
-
- Acetamide, 2-chloro-N-[2-chloro-4-(trifluoromethyl)phenyl]-
- ZCZQNSBLIISUDC-UHFFFAOYSA-N
- SCHEMBL25037396
- Z445398954
- 2-Chloro-N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide
- MFCD12124195
- 572881-38-0
- 2-Chloro-N-(2-chloro-4-(trifluoromethyl)phenyl)acetamide
- DTXSID701199534
- DB-377269
- F94619
- N-[2-Chloro-4-(trifluoromethyl)phenyl]-alpha-chloroacetamide
-
- インチ: InChI=1S/C9H6Cl2F3NO/c10-4-8(16)15-7-2-1-5(3-6(7)11)9(12,13)14/h1-3H,4H2,(H,15,16)
- InChIKey: ZCZQNSBLIISUDC-UHFFFAOYSA-N
計算された属性
- 精确分子量: 270.9778537Da
- 同位素质量: 270.9778537Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 16
- 回転可能化学結合数: 2
- 複雑さ: 260
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.2
- トポロジー分子極性表面積: 29.1Ų
Acetamide, 2-chloro-N-[2-chloro-4-(trifluoromethyl)phenyl]- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB606107-25g |
2-Chloro-N-(2-chloro-4-(trifluoromethyl)phenyl)acetamide; . |
572881-38-0 | 25g |
€1287.50 | 2024-04-17 | ||
abcr | AB606107-10g |
2-Chloro-N-(2-chloro-4-(trifluoromethyl)phenyl)acetamide; . |
572881-38-0 | 10g |
€682.10 | 2024-04-17 | ||
abcr | AB606107-1g |
2-Chloro-N-(2-chloro-4-(trifluoromethyl)phenyl)acetamide; . |
572881-38-0 | 1g |
€155.30 | 2024-04-17 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2076898-1g |
2-chloro-N-(2-chloro-4-(trifluoromethyl)phenyl)acetamide |
572881-38-0 | 1g |
¥6300.00 | 2024-05-08 | ||
abcr | AB606107-5g |
2-Chloro-N-(2-chloro-4-(trifluoromethyl)phenyl)acetamide; . |
572881-38-0 | 5g |
€423.50 | 2024-04-17 |
Acetamide, 2-chloro-N-[2-chloro-4-(trifluoromethyl)phenyl]- 関連文献
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
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Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
Acetamide, 2-chloro-N-[2-chloro-4-(trifluoromethyl)phenyl]-に関する追加情報
Acetamide, 2-chloro-N-[2-chloro-4-(trifluoromethyl)phenyl]: A Comprehensive Overview
Acetamide, 2-chloro-N-[2-chloro-4-(trifluoromethyl)phenyl] (CAS No. 572881-38-0), is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its intricate molecular structure, has been extensively studied for its potential applications in drug development and biochemical interactions. The presence of multiple functional groups, including chloro and trifluoromethyl substituents, makes it a versatile intermediate in the synthesis of various pharmacologically active molecules.
The molecular structure of Acetamide, 2-chloro-N-[2-chloro-4-(trifluoromethyl)phenyl] features a central acetamide moiety linked to a phenyl ring that is further substituted with chloro and trifluoromethyl groups. This specific arrangement imparts unique electronic and steric properties to the molecule, which are crucial for its interaction with biological targets. The chloro substituents enhance the lipophilicity of the compound, while the trifluoromethyl group contributes to metabolic stability and binding affinity. These features make it an attractive candidate for further exploration in medicinal chemistry.
In recent years, there has been a surge in research focused on developing novel therapeutic agents with enhanced efficacy and reduced side effects. Acetamide derivatives have emerged as promising candidates in this regard due to their ability to modulate various biological pathways. The CAS No. 572881-38-0 identifier ensures precise identification and tracking of this compound in scientific literature and industrial applications. Studies have shown that modifications in the phenyl ring, such as the introduction of halogen atoms, can significantly alter the pharmacokinetic properties of acetamide-based compounds.
One of the most compelling aspects of Acetamide, 2-chloro-N-[2-chloro-4-(trifluoromethyl)phenyl], is its potential role in the development of new drugs targeting neurological disorders. Research indicates that compounds with similar structural motifs can interact with neurotransmitter receptors and ion channels, thereby influencing brain function. The chloro and trifluoromethyl groups are particularly important in this context, as they can fine-tune the binding affinity and selectivity of the molecule towards specific biological targets. This has led to several preclinical studies exploring its efficacy in models of depression, anxiety, and neurodegenerative diseases.
The synthesis of Acetamide, 2-chloro-N-[2-chloro-4-(trifluoromethyl)phenyl], involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, have been employed to construct the desired molecular framework efficiently. The use of high-performance analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) is essential for characterizing the compound's structure and purity.
Recent advancements in computational chemistry have also played a pivotal role in understanding the behavior of Acetamide derivatives at the molecular level. Molecular modeling studies have revealed insights into how changes in the substituent pattern affect the compound's solubility, bioavailability, and binding interactions with biological targets. These computational predictions are invaluable for guiding experimental design and optimizing drug candidates for clinical trials.
The pharmaceutical industry has shown considerable interest in Acetamide-based compounds due to their potential therapeutic benefits. Several companies are currently engaged in developing novel drugs that incorporate similar structural motifs for treating a wide range of diseases. The CAS No. 572881-38-0 serves as a critical reference point for researchers working on these projects, ensuring consistency and accuracy across different studies.
Future research directions may focus on exploring new synthetic routes to improve the accessibility of Acetamide derivatives at scale. Additionally, investigating their interactions with complex biological systems could provide further insights into their potential applications as therapeutic agents. The combination of experimental chemistry with cutting-edge computational methods will be key to unlocking the full therapeutic potential of this class of compounds.
In conclusion, Acetamide, 2-chloro-N-[2-chloro-4-(trifluoromethyl)phenyl] (CAS No. 572881-38-0) is a multifaceted compound with significant implications in pharmaceutical research and drug development. Its unique structural features make it a valuable intermediate for synthesizing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for this compound, it is poised to play an increasingly important role in advancing medical science.
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